(E)-3-Pentenoic acid

Description

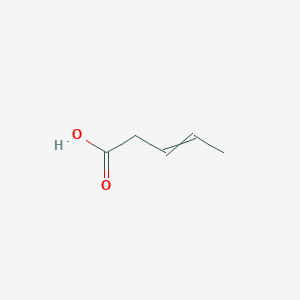

Structure

2D Structure

Propriétés

IUPAC Name |

(E)-pent-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-2-3-4-5(6)7/h2-3H,4H2,1H3,(H,6,7)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIUWNILCHFBLEQ-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20902436 | |

| Record name | NoName_1679 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20902436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1617-32-9, 5204-64-8 | |

| Record name | (3E)-3-Pentenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1617-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-Pent-3-en-1-oic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001617329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pentenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005204648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-pent-3-en-1-oic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.067 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Pentenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Pathways for 3 Pentenoic Acid and Its Derivatives

Asymmetric Synthesis of Chiral 3-Pentenoic Acid Analogs

Asymmetric synthesis is crucial for producing chiral 3-pentenoic acid analogs, which often possess unique biological activities or serve as intermediates for complex natural products. Key strategies include chiral auxiliary-mediated transformations and stereoselective conjugate additions.

Chiral Auxiliary-Mediated Transformations (e.g., D-(E)-2-Amino-5-phosphono-3-pentenoic Acid)

Chiral auxiliaries play a significant role in inducing asymmetry during the synthesis of chiral molecules. For instance, the 4-benzyl-2-oxazolidinone chiral auxiliary, developed by Evans, has been effectively employed in the diastereoselective synthesis of 2-methyl-4-pentenoic acid. In this method, the auxiliary is acylated with propionic anhydride (B1165640), followed by deprotonation with NaN(TMS)₂ at -78 °C to form a chelated enolate. Subsequent alkylation with allyl iodide proceeds with high selectivity (98:2), preferentially attacking the least hindered diastereoface. The auxiliary can then be removed through hydrolytic cleavage using LiOH/H₂O₂ to yield 2-methyl-4-pentenoic acid with high enantiomeric purity. acs.org

While D-(E)-2-Amino-5-phosphono-3-pentenoic acid (D-AP5) is a known chiral analog, primarily recognized as an N-methyl-D-aspartate (NMDA) receptor antagonist, specific synthetic routes for its production via chiral auxiliary-mediated transformations were not detailed in the provided search results. sigmaaldrich.comsigmaaldrich.com

Stereoselective Conjugate Additions

Stereoselective conjugate additions, particularly Michael additions, offer a powerful route to introduce chirality into pentenoic acid derivatives. A notable example involves the stereoselective conjugate addition of vinylmagnesium chloride to a chiral α,β-unsaturated N-acyl oxazolidinone, which is derived from Evans' auxiliary. This reaction sequence, followed by α-methylation, successfully yields (2R,3R)-2,3-dimethyl-4-pentenoic acid derivatives. These derivatives have been utilized as key intermediates in the formal synthesis of complex natural products like (+)-3-epi-eupomatilone-6. rsc.orgnih.govmahidol.ac.th

Biosynthetic and Biocatalytic Routes to 3-Pentenoic Acid

The exploration of biosynthetic and biocatalytic routes offers environmentally benign and sustainable alternatives for the production of 3-pentenoic acid and its derivatives, often utilizing renewable feedstocks.

Conversion of Pentoses by Tin-Containing Silicates

A significant advancement in bio-based chemical production involves the direct conversion of pentose (B10789219) sugars, such as xylose, lyxose, and ribose, into trans-2,5-dihydroxy-3-pentenoic acid methyl ester. This transformation is achieved in a single step using tin-containing silicates, specifically Sn-Beta, as catalysts. The reaction proceeds under alkali-free conditions in methanol (B129727) at temperatures ranging from 140–180 °C. Under optimized conditions, a yield of 33% of trans-2,5-dihydroxy-3-pentenoic acid methyl ester can be achieved. rsc.orgmdpi.comresearchgate.netrsc.orgresearchgate.netacs.orgresearchgate.net This product serves as a novel activated polyester (B1180765) building block. rsc.orgresearchgate.net

Table 1: Conversion of Pentoses to trans-2,5-Dihydroxy-3-pentenoic Acid Methyl Ester

| Substrate | Catalyst | Conditions (Temperature) | Yield (%) |

| Pentoses (Xylose, Lyxose, Ribose) | Sn-Beta | 140–180 °C (in methanol, alkali-free) | 33 rsc.orgresearchgate.netrsc.orgresearchgate.net |

Enzymatic Catalysis in Synthesis

Enzymatic catalysis provides highly selective and efficient pathways for synthesizing various compounds, including derivatives of 3-pentenoic acid. For instance, Candida antarctica lipase (B570770) B has been successfully employed in the co-polymerization of purified trans-2,5-dihydroxy-3-pentenoic acid methyl ester with ethyl 6-hydroxyhexanoate. This enzymatic process yields a polyester product containing functional groups derived from the pentenoic acid derivative within its backbone. rsc.orgresearchgate.netrsc.orgresearchgate.net

Furthermore, lipase enzymes can catalyze the esterification of 3-pentenoic acid with isopropanol (B130326) to produce 3-pentenoic acid isopropyl ester. This reaction highlights the utility of biocatalysts in forming various esters of 3-pentenoic acid, which are valuable in industries such as fragrances, flavorings, and pharmaceutical intermediates. ontosight.ai

Optimization of Synthetic Conditions for Yield and Purity

Optimizing synthetic conditions is paramount to achieving high yields and purity for 3-pentenoic acid and its derivatives, which is crucial for both laboratory-scale research and industrial production. Factors such as temperature, solvent, catalyst loading, and purification techniques are carefully controlled.

For the production of 2-methyl-3-pentenoic acid, the hydrogenation of a mixed acid product in the presence of a palladium/CaSO₄ catalyst (3% Pd) is a key step. Optimal conditions involve hydrogenation at 20-40 psig and 20-25 °C in a lower alkanol solvent like methanol or ethanol (B145695). Catalyst loading typically ranges from 0.05% to 1.5% by weight, with a preferred range of 0.1% to 1%. This process can adjust the isomeric mixture to approximately 80% cis-2-methyl-3-pentenoic acid and 20% 2-methyl-2-pentenoic acid.

Table 2: Optimization Parameters for 2-Methyl-3-pentenoic Acid Hydrogenation

| Parameter | Optimal Range/Condition | Effect on Isomer Ratio |

| Catalyst | Pd/CaSO₄ (3% Pd) | Favors cis-isomer |

| Pressure | 20-40 psig | Optimal for reaction |

| Temperature | 20-25 °C | Optimal for reaction |

| Solvent | Methanol or Ethanol | Optimal for reaction |

| Catalyst Loading | 0.1-1% (preferred) | Influences yield and purity |

| Product Ratio | 80% cis-2-methyl-3-pentenoic acid : 20% 2-methyl-2-pentenoic acid | Achieved under optimized conditions |

Purification of the resulting acid products, such as 2-methyl-3-pentenoic acid, often involves standard physical separation techniques like extraction and distillation. For 3-pentenoic acid, distillation is employed to separate it from impurities like chlorovaleric acid. To prevent chloride contamination, chlorovaleric acid can be decomposed during distillation by maintaining temperatures between 180 °C and 220 °C, with 200 °C being preferred. google.com

In the synthesis of 3,3-dimethyl-4-pentenoic acid methyl ester, optimization efforts have focused on using orthophosphate (85%) and sodium methoxide (B1231860) (98%) as catalysts at different stages of the reaction, leading to improved recovery rates and yields approaching 84%. researchgate.net

For analytical purposes and monitoring purity, techniques like High-Performance Liquid Chromatography (HPLC) are utilized. For instance, 4-methyl-3-pentenoic acid can be analyzed by reverse-phase HPLC using a mobile phase containing acetonitrile, water, and phosphoric acid. For Mass Spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid. sielc.com

Chemical Reactivity and Mechanistic Investigations of 3 Pentenoic Acid

Olefinic Functionalization of the Pentenoic Acid Backbone

The carbon-carbon double bond in 3-pentenoic acid is a key site for various addition reactions, leading to the incorporation of new functional groups or saturation of the backbone.

Hydroformylation, the addition of carbon monoxide (CO) and hydrogen (H₂) to an alkene, is a crucial reaction for synthesizing aldehydes. For 3-pentenoic acid, this reaction presents challenges in controlling regioselectivity, as the formyl group can be introduced at different positions relative to the double bond. Research has explored the use of supramolecular catalyst systems to influence this selectivity.

One notable approach involves rhodium-based catalysts, such as [Rh(acac)(CO)₂] combined with specific ligands like OrthoDIMPhos (L2), which are designed to preorganize the substrate through interactions with the carboxylic acid moiety researchgate.net. Under conditions typically involving 20 bar syngas (H₂/CO 1:1) and temperatures around 40 °C in solvents like dichloromethane, these systems aim to direct the hydroformylation researchgate.net. For internal alkenes like 3-pentenoic acid, the goal is often to achieve regioselective conversion, favoring the introduction of the aldehyde group at the outermost carbon atom relative to the carboxylic acid group (o:i ratio), rather than the innermost position nih.govacs.org.

Studies have shown that while 3-pentenoic acid is predominantly present in its trans-form (≥90% GC), with a small percentage of the cis-isomer (5–6%), no side reactions such as isomerization or hydrogenation were observed under specific hydroformylation conditions, indicating the stability of the substrate during the reaction researchgate.netsigmaaldrich.com. The selectivity is highly dependent on the distance between the acid moiety and the alkene function, with internal alkenes like 3-pentenoic acid showing regioselectivity up to 18:1 (outermost:innermost) in certain supramolecular systems nih.govacs.org. Without substrate preorganization, a 1:1 mixture of products is often obtained .

Table 1: Regioselectivity in Hydroformylation of 3-Pentenoic Acid

| Catalyst System | Substrate Preorganization | Regioselectivity (Outermost:Innermost) | Conditions | Reference |

| Rh-DIMPhos Ligand | Yes (Supramolecular) | Up to 18:1 | 20 bar syngas, 40 °C, CH₂Cl₂ | researchgate.netnih.govacs.org |

| Without Preorganization | No | ~1:1 | - |

Catalytic hydrogenation is a fundamental reaction for saturating carbon-carbon double bonds, converting unsaturated compounds like 3-pentenoic acid into their saturated counterparts. For 3-pentenoic acid, this process yields pentanoic acid.

This transformation typically employs hydrogen gas in the presence of a catalyst. Common catalysts include palladium on carbon (Pd/C) and Raney nickel google.com. The reaction conditions, such as temperature and pressure, are optimized to ensure complete saturation of the double bond while preserving the carboxylic acid functionality. For instance, the hydrogenation of 2-methyl-3-pentenoic acid can be performed using a palladium on calcium sulfate (B86663) catalyst (3% Pd) at pressures of 20-40 psig and temperatures between 20-25 °C in lower alkanol solvents like methanol (B129727) or ethanol (B145695) to adjust the isomeric mixture . The catalyst loading can range from 0.05% to 1.5% by weight, with reaction times varying inversely with temperature .

Beyond simple saturation, 3-pentenoic acid can be further reduced. For example, trans-3-pentenoic acid can be converted to n-pentanol-1 via hydrogenation, highlighting its utility as a source material for various chemical syntheses, including ester solvents google.com.

Table 2: Catalytic Hydrogenation of Pentenoic Acids

| Substrate | Product | Catalyst | Conditions | Reference |

| 3-Pentenoic acid | Pentanoic acid | Pd/C, Raney Nickel | H₂, various T/P | google.com |

| 2-Methyl-3-pentenoic acid | 2-Methylpentanoic acid | Pd/CaSO₄ (3% Pd) | 20-40 psig H₂, 20-25 °C, methanol/ethanol | |

| trans-3-Pentenoic acid | n-Pentanol-1 | - | Hydrogenation | google.com |

Isomerization reactions involve the rearrangement of atoms within a molecule to form a different isomer. In the context of pentenoic acids, the migration of the double bond along the carbon chain is a significant area of study.

The isomerization of 4-pentenoic acid to 3-pentenoic acid has been investigated, demonstrating a clear equilibrium between the isomers uva.nl. Using a Pd-PPh₃ catalyst, 4-pentenoic acid can smoothly isomerize to 3-pentenoic acid, reaching a substrate-to-product ratio of 3:97 uva.nl. This equilibrium is confirmed by starting from pure 3-pentenoic acid, which leads to the same product distribution uva.nl. Notably, under these conditions, over-isomerization to 2-pentenoic acid is not observed, even with prolonged reaction times or high catalyst loadings uva.nl.

Conversely, processes for the isomerization of 2-pentenoic acid into 3- and/or 4-pentenoic acids have also been developed, often involving vapor phase contact with solid acid, basic, or amphoteric catalysts google.com. These isomerization pathways are crucial for optimizing the production of specific pentenoic acid isomers, which can then be further transformed into other valuable chemicals like adipic acid google.com.

Table 3: Isomerization of Pentenoic Acids

| Starting Material | Product(s) | Catalyst | Equilibrium Ratio (e.g., 4-PA:3-PA) | Reference |

| 4-Pentenoic Acid | 3-Pentenoic Acid | Pd-PPh₃ | 3:97 (4-PA:3-PA) | uva.nl |

| 2-Pentenoic Acid | 3-Pentenoic Acid and/or 4-Pentenoic Acid | Solid acid/basic/amphoteric catalyst | - | google.com |

Epoxidation involves the formation of an epoxide ring across the carbon-carbon double bond. While specific detailed research findings on the epoxidation of 3-pentenoic acid were not extensively detailed in the provided search results, general principles and related examples can be discussed.

The presence of a carboxylic acid functional group in alkenes can significantly influence the rate and selectivity of epoxidation reactions acs.org. Studies on related carboxy-alkenes, such as 4-pentenoic acid and 5-hexenoic acid, have shown that these compounds can be oxidized to lactones, likely via epoxide intermediates, using catalysts like [(bpmen)Fe(OTf)₂] with hydrogen peroxide as the oxidant acs.org. This indicates that the olefinic bond in pentenoic acids is susceptible to epoxidation, and the adjacent carboxylic acid group can play a role in directing the reaction or subsequent transformations (e.g., cyclization to lactones). The positive impact of the acid functional group on conversion to epoxide products has been confirmed in comparisons with analogous ester substrates acs.org.

Isomerization Studies (e.g., 4-Pentenoic Acid to 3-Pentenoic Acid)

Carboxylic Acid Functional Group Transformations

The carboxylic acid group (-COOH) in 3-pentenoic acid provides another site for chemical modification, notably through esterification.

Esterification is a common reaction where a carboxylic acid reacts with an alcohol to form an ester and water. This transformation is fundamental for producing a wide range of compounds used in various industries, including fragrances, flavorings, and pharmaceuticals.

The synthesis of esters from 3-pentenoic acid typically involves its reaction with an alcohol in the presence of a catalyst ontosight.ai. These catalysts can be acids (e.g., sulfuric acid), bases, or even enzymes like lipase (B570770), depending on the desired reaction conditions and yield ontosight.aiontosight.ai. For instance, 3-pentenoic acid isopropyl ester is synthesized by reacting 3-pentenoic acid with isopropanol (B130326) ontosight.ai. Similarly, 2-methyl-3-pentenoic acid can be esterified with hexanol to produce 3-pentenoic acid, 2-methyl-, hexyl ester ontosight.ai. These esters are known for their roles as intermediates in organic synthesis and their potential applications in flavor and fragrance formulations ontosight.aiontosight.aiwikipedia.org.

Table 4: Esterification of 3-Pentenoic Acid

| Carboxylic Acid | Alcohol | Product Ester | Typical Catalysts | Reference |

| 3-Pentenoic acid | Isopropanol | 3-Pentenoic acid isopropyl ester | Sulfuric acid, lipase enzyme | ontosight.ai |

| 2-Methyl-3-pentenoic acid | Hexanol | 3-Pentenoic acid, 2-methyl-, hexyl ester | Acids or bases | ontosight.ai |

Lactonization and Stereocontrolled Gamma-Lactone Formation

Lactonization, particularly the formation of γ-lactones, is a significant reaction pathway for 3-pentenoic acid derivatives. Iodolactonization has been developed as a method for the stereocontrolled synthesis of both cis- and trans-γ-lactones from 3-pentenoic acid derivatives. researchgate.net The stereoselectivity can be influenced by reaction conditions: kinetic control, typically achieved using iodine and a base at 0 °C for 6 hours, favors the cis-lactone with good selectivity (e.g., 75:25 cis:trans ratio). researchgate.net Conversely, thermodynamic control, by reacting at room temperature for 24 hours, can yield the trans-lactone with excellent selectivity (e.g., 98:2 trans:cis ratio). researchgate.net

Furthermore, contra-thermodynamic halolactonization of lactam-tethered 5-aryl-4(E)-pentenoic acids has been achieved under mild conditions, leading to the formation of trans-fused lactam-γ-lactones. rsc.orgnih.gov This process overrides the natural tendency for 6-endo cyclization in favor of 5-exo-trig cyclization, with the success attributed to the use of N,N-dimethylformamide (DMF) as the solvent and N-methylmorpholine oxide as the catalyst. rsc.orgnih.gov These reactions demonstrate high diastereoselectivity, modularity, and chemoselectivity, resulting in lactam-lactone products that often contain benzylic quaternary stereocenters. rsc.orgnih.gov Similarly, catalytic halolactonization of γ-lactam-tethered alkenoic acids can facilitate the site-selective, efficient, and stereocontrolled synthesis of halogenated fused γ-lactam-δ-lactones, where 6-endo cyclization typically predominates in dichloromethane. nih.govrsc.org

Table 1: Stereoselectivity in Iodolactonization of 3-Pentenoic Acid Derivatives

| Conditions | Product Type | Selectivity (cis:trans) |

| Kinetic Control (Iodine, Base, 0 °C, 6h) | cis-lactone | 75:25 researchgate.net |

| Thermodynamic Control (RT, 24h) | trans-lactone | 2:98 researchgate.net |

Transition Metal-Catalyzed Reactivity of 3-Pentenoic Acid

Transition metal catalysis plays a crucial role in the functionalization of 3-pentenoic acid, enabling various transformations.

Palladium-Catalyzed Hydroxycarbonylation Mechanisms

Palladium-catalyzed hydroxycarbonylation is an effective method for converting pentenoic acid isomers (PEAs) into adipic acid (ADA) with high activity and selectivity. acs.org This conversion is typically achieved in the presence of a diphosphine ligand, such as 1,2-bis[(di-tert-butyl)phosphinomethyl]benzene (DTBPX), and an acid cocatalyst. acs.org

Coordination Chemistry with Metal Alkoxides (e.g., Tin and Titanium)

3-Pentenoic acid exhibits interesting coordination chemistry with metal alkoxides, particularly those of tin and titanium, which is relevant in sol-gel processes for material synthesis. researchgate.net In the sol-gel method, 3-pentenoic acid (or 2-methyl-3-pentenoic acid) reacts with tin or titanium alkoxides (e.g., Sn(OR)₄, Ti(OR)₄) in a 1:1 molar ratio. researchgate.net

The coordination modes vary between the two metals: titanium forms stable bidentate complexes, while tin can form both mono- and bidentate coordination modes. researchgate.net Spectroscopic investigations using ¹³C NMR and FT-IR confirm the complete reaction and coordination of 3-pentenoic acid to both tin and titanium alkoxides. researchgate.netresearchgate.net

A key difference lies in the hydrolytic stability of the resulting complexes. Titanium pentenoate complexes exhibit higher stability upon hydrolysis, with no release of 3-pentenoic acid observed. researchgate.netresearchgate.net In contrast, hydrolyzed tin pentenoate complexes are less stable, leading to the release of approximately 15% of 3-pentenoic acid under the studied conditions. researchgate.net This difference in stability is attributed to titanium's higher electronegativity, which stabilizes the Ti-O bonds, preventing acid release, whereas tin's lower electronegativity weakens Sn-O bonds, allowing water to cleave the complex and release free acid. These complexes are suitable for sol-gel applications, such as coating materials on glasses. researchgate.net

Table 2: Coordination and Hydrolytic Stability of 3-Pentenoic Acid with Metal Alkoxides

| Metal Alkoxide | Coordination Mode | Hydrolytic Stability | Acid Release (%) |

| Titanium | Bidentate researchgate.net | Stable researchgate.netresearchgate.net | 0 researchgate.netresearchgate.net |

| Tin | Mono- and Bidentate researchgate.net | Less Stable researchgate.net | ~15 researchgate.net |

C-H Bond Activation Methodologies

C-H bond activation is a fundamental concept in organic chemistry, involving the cleavage of stable carbon-hydrogen bonds to enable the functionalization of organic molecules. mt.com This methodology is highly valuable for transforming readily available feedstocks into more complex and valuable compounds, often leading to the formation of new C-O, C-C, and C-N bonds. mt.com Transition metals, including palladium, ruthenium, rhodium, and iridium, are commonly employed as catalysts in C-H bond activation reactions. mt.comtcichemicals.com These reactions can proceed via various mechanisms, such as oxidative addition, σ-bond metathesis, and electrophilic substitution. mt.com Directed C-H activation, often assisted by intramolecular chelation from a directing group, is a strategy used to achieve regioselectivity in these transformations. mt.comtcichemicals.com While C-H bond activation is a powerful tool in modern synthetic chemistry, specific methodologies detailing the C-H bond activation of 3-pentenoic acid itself were not detailed in the provided references.

Polymerization and Dimerization Pathways

The unsaturated structure of 3-pentenoic acid makes it a valuable monomer for the creation of polymers and resins with specific properties, such as flexibility or durability. myskinrecipes.com Research has shown promising results in the synthesis of polyesters using derivatives of 3-pentenoic acid, which can lead to biodegradable materials with enhanced mechanical strength and thermal stability. For instance, polycondensation reactions involving functional dicarboxylic acid monomers, which can be derived from related compounds like 4-pentenoic acid, with diamine compounds have been used to synthesize polyamides. acs.org These polymers can exhibit high thermal stability and varying glass transition temperatures depending on their structure. acs.org

Regarding dimerization, while the general concept of olefin dimerization exists, the provided information does not detail specific dimerization pathways for 3-pentenoic acid itself. Studies on the thermal stability of related unsaturated acids, such as 2-pentenoic acid, during distillation indicate its thermal stability, whereas other acids like crotonic acid can undergo dimerization under similar conditions. acs.org

Spectroscopic and Advanced Analytical Characterization Methodologies for 3 Pentenoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise atomic connectivity and spatial arrangement of atoms within 3-pentenoic acid. Both proton (¹H) and carbon-13 (¹³C) NMR offer distinct yet complementary information.

¹H NMR spectroscopy is highly effective for analyzing the unique chemical environments of protons within the 3-pentenoic acid molecule. The chemical shifts and coupling patterns observed in the ¹H NMR spectrum allow for the identification of different proton types and their neighboring groups. For free 3-pentenoic acid, characteristic signals are observed for the methyl, methylene, and olefinic protons. The carboxylic acid proton, typically a broad signal, is also present in the free acid researchgate.net.

Detailed ¹H NMR data for 3-pentenoic acid include:

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| CH₃ | 1.68 | (Inferred) | 3H | Methyl |

| CH₂ | 2.98 | (Inferred) | 2H | Allylic Methylene |

| CH=CH | 5.54 | (Inferred) | 2H | Olefinic |

| COOH | (typically >10) | Broad | 1H | Carboxylic Acid |

Note: Multiplicity and integration are inferred from typical organic compound spectra and the molecular structure, as specific values were not fully detailed in the provided snippets for all protons. The COOH proton signal may be absent or shifted upon coordination to metals researchgate.net.

¹³C NMR spectroscopy provides direct information about the carbon skeleton of 3-pentenoic acid, with each chemically distinct carbon atom yielding a unique signal. The chemical shifts are particularly diagnostic for identifying the carbonyl carbon, olefinic carbons, and aliphatic carbons.

Typical ¹³C NMR chemical shifts for free 3-pentenoic acid are presented below:

| Carbon Type | Chemical Shift (δ, ppm) | Assignment |

| CH₃ | 17.7 | Methyl |

| CH₂ | 37.8 | Allylic Methylene |

| CH₃CH= | 122.8 | Olefinic Carbon (C-3) |

| =CH-CH₂ | 129.6 | Olefinic Carbon (C-4) |

| COOH | 179 | Carboxylic Acid |

These assignments are consistent with literature data and provide clear evidence of the compound's carbon framework researchgate.net.

Advanced NMR techniques play a vital role in resolving complex structural features, particularly stereochemistry, and in studying molecular interactions like ligand binding. For 3-pentenoic acid, which exists predominantly as the (E)-isomer sigmaaldrich.com, confirming its stereochemistry and that of its derivatives is critical.

For instance, in the synthesis of lactones from 3-pentenoic acid derivatives, NMR experiments are employed to confirm the structures and assign the stereochemistry of cis- and trans-γ-lactones researchgate.net. The control over cis and trans selectivity in such reactions can be achieved through kinetic or thermodynamic control, with NMR validating the resulting stereoisomers researchgate.net. Similarly, advanced NMR methods are used for stereochemical assignments in related compounds, such as 2,3-dialkylpentenoic acids acs.org.

Furthermore, NMR spectroscopy is extensively utilized to investigate the coordination of 3-pentenoic acid as a ligand to metal centers. Studies involving the complexation of 3-pentenoic acid with tin(IV) butoxide and titanium(IV) isopropoxide, or zirconium alkoxides, have demonstrated the utility of ¹H and ¹³C NMR. Changes in chemical shifts and the disappearance of the carboxylic acid proton signal in ¹H NMR spectra indicate the complete coordination of 3-pentenoic acid to the metal researchgate.netresearchgate.netresearchgate.netresearchgate.net. For example, upon coordination, the carboxylic acid proton signal may be absent, and the chemical shifts of the carbon atoms in the carboxylate group can shift significantly (e.g., to 172 ppm when coordinated to zirconium) researchgate.netresearchgate.net.

13C NMR for Carbon Skeleton Delineation

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

IR and Raman spectroscopy provide complementary information about the vibrational modes of molecules, serving as powerful tools for functional group identification and structural analysis.

The carboxylic acid functional group (-COOH) in 3-pentenoic acid exhibits characteristic absorption bands in IR and Raman spectra. The O-H stretching vibration of the carboxylic acid group typically appears as a strong and broad band in the range of 2500-3300 cm⁻¹, indicative of hydrogen bonding libretexts.org. The carbonyl (C=O) stretching vibration is a particularly strong and diagnostic absorption.

For 3-pentenoic acid, a strong absorbance is observed at 1706 cm⁻¹ corresponding to the asymmetric carboxyl stretch researchgate.netnsf.gov. This falls within the general range of 1780-1710 cm⁻¹ for carboxylic acids masterorganicchemistry.com. When 3-pentenoic acid acts as a ligand, its coordination to metal centers can lead to shifts in these characteristic vibrations. For instance, monodentate coordinated pentenoate ligands show a C=O stretch around 1716 cm⁻¹, while bidentate coordination results in asymmetric carboxyl stretch vibrations between 1650-1500 cm⁻¹ and symmetric stretch bands at 1500-1250 cm⁻¹ researchgate.netresearchgate.net.

A summary of characteristic IR vibrations for the carboxyl group in 3-pentenoic acid:

| Functional Group Vibration | Wavenumber (cm⁻¹) | Description |

| O-H stretch (COOH) | 2500-3300 | Broad, strong, due to hydrogen bonding libretexts.org |

| C=O stretch (COOH) | 1706 | Strong, asymmetric stretch researchgate.netnsf.gov |

| C=O stretch (monodentate) | ~1716 | Coordinated carboxylic acid researchgate.net |

| COO⁻ asymmetric stretch | 1650-1500 | For coordinated carboxylate researchgate.net |

| COO⁻ symmetric stretch | 1500-1250 | For coordinated carboxylate researchgate.net |

The presence of the carbon-carbon double bond (C=C) and its associated C-H bonds in 3-pentenoic acid can also be identified through IR and Raman spectroscopy. The =C-H stretching vibrations of alkene groups typically appear above 3000 cm⁻¹, often in the range of 3000-3100 cm⁻¹, distinguishing them from alkane C-H stretches which occur below 3000 cm⁻¹ libretexts.org.

The C=C stretching vibration itself is generally observed around 1650-1750 cm⁻¹ in IR spectra libretexts.org. However, for trans-C=C bonds, such as the predominant isomer of 3-pentenoic acid, the IR absorption can be extremely weak or even absent due to symmetry researchgate.net.

Raman spectroscopy, on the other hand, is particularly effective for detecting C=C stretching vibrations, as these bonds undergo significant changes in polarizability during vibration, leading to strong Raman signals horiba.com. While specific Raman shifts for the C=C bond in 3-pentenoic acid were not detailed in the provided search results, Raman spectroscopy is a valuable complementary technique for confirming the presence and nature of the olefinic bond nih.govspectrabase.comnih.govnih.gov.

Computational Chemistry and Theoretical Modeling of 3 Pentenoic Acid Systems

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, rooted in quantum mechanics, are extensively used to model the electronic structure of molecules and predict their properties and reactivity. For 3-pentenoic acid, these calculations are vital for dissecting complex reaction pathways and understanding the fundamental steps involved.

The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecular system as a function of its atomic coordinates. Mapping the PES allows for the identification of stable molecular structures (reactants, intermediates, products) and transition states, which represent the highest energy points along a reaction pathway. For systems involving 3-pentenoic acid, quantum chemical calculations have been employed to construct these surfaces.

For instance, studies on the thermal decomposition of gamma-valerolactone (B192634) (GVL), a biomass-derived compound, have utilized quantum chemical calculations to map its PES, which includes isomerization pathways to 4-pentenoic acid (4-PA) and subsequently to 3-pentenoic acid (3-PA). The energy barriers for these transformations are critical for determining reaction rates and preferred pathways. For the isomerization of GVL to 4-pentenoic acid, a significant barrier of 63.33 kcal mol⁻¹ has been reported rsc.org. While direct energy barriers for 3-pentenoic acid transformations are often discussed in the context of specific catalytic reactions, the principle of PES mapping and barrier determination remains central.

In hydroformylation reactions involving unsaturated carboxylic acids, including 3-pentenoic acid, Density Functional Theory (DFT) calculations are frequently used to determine energy differences between competing pathways, particularly the hydride migration steps that dictate regioselectivity researchgate.netuva.nl. These calculations reveal substantial energy differences that align with experimentally observed selectivities researchgate.net. For example, in the hydroformylation of 3-butenoate with a specific rhodium catalyst, the computed transition state barrier for the formation of the linear aldehyde was 11.6 kcal mol⁻¹, significantly lower than the 21.2 kcal mol⁻¹ barrier for the branched product d-nb.info. Such detailed energy barrier analysis is crucial for rational catalyst design.

Characterizing transition states (TSs) is a cornerstone of understanding reaction mechanisms. A transition state is identified as a first-order saddle point on the potential energy surface, meaning it is a maximum along the reaction coordinate but a minimum in all other directions sandia.govsandia.govresearchgate.net. Quantum chemical methods, often coupled with automated reaction path search algorithms like KinBot, are used to locate and verify these elusive structures sandia.govsandia.govresearchgate.net. Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified transition state connects the intended reactant and product minima sandia.govsandia.govresearchgate.net.

For 3-pentenoic acid, particularly in the context of catalytic hydroformylation, DFT studies have provided in-depth mechanistic insights. These studies analyze the various reaction pathways, focusing on how the substrate interacts with the catalyst at the transition state. For example, in rhodium-catalyzed hydroformylation, the hydride migration step is identified as the selectivity-determining step nih.govhomkat.nl. Detailed analysis of the transition state geometries reveals how the orientation of the alkene relative to the Rh-H bond influences whether a linear or branched product is formed d-nb.infonih.gov. This analysis helps explain why certain catalysts achieve high regioselectivity.

Quantum chemical calculations, when combined with statistical rate theories such as Rice–Ramsperger–Kassel–Marcus (RRKM) master equation calculations, enable the prediction of pressure- and temperature-dependent rate coefficients and branching fractions for different reaction channels rsc.orgsandia.govsandia.gov. This is particularly relevant for unimolecular decomposition pathways of 3-pentenoic acid or its precursors.

In the realm of catalysis, quantum chemical calculations are instrumental in predicting and explaining the selectivity observed in reactions involving 3-pentenoic acid. For instance, in the hydroformylation of 3-pentenoic acid using certain supramolecular catalyst systems, DFT calculations have been used to predict high regioselectivity. One study reported an outermost to innermost (o:i) ratio of 18:1 for the aldehyde product when 3-pentenoic acid was hydroformylated with a specific catalyst system, indicating a strong preference for the aldehyde group to be introduced farthest from the carboxylic acid nih.gov. In contrast, without the specific substrate preorganization provided by the catalyst, a nearly 1:1 mixture of products was obtained homkat.nl. This highlights the ability of computational methods to predict and rationalize the control over reaction outcomes based on subtle energetic differences at the transition state.

An illustrative example of selectivity prediction based on DFT calculations in hydroformylation is presented below, showing the relative Gibbs free energies of transition states leading to linear vs. branched products (values are illustrative and based on similar systems like 3-butenoate as direct 3-pentenoate data for this specific comparison was not explicitly detailed in search results, but the principle applies).

| Product Type | Relative Gibbs Free Energy (kcal/mol) |

| Linear | 11.6 |

| Branched | 21.2 |

Note: These values are illustrative and derived from calculations on 3-butenoate, demonstrating the concept of energy differences influencing selectivity in similar hydroformylation systems d-nb.info.

Transition State Characterization and Reaction Pathway Analysis

Density Functional Theory (DFT) in Catalysis Research

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method in computational chemistry, particularly in catalysis research. It allows for the calculation of electronic structures, energies, and forces of molecules, providing a robust framework for understanding catalytic mechanisms and designing new catalysts rsc.orgacs.org. DFT has been extensively applied to study reactions involving 3-pentenoic acid, especially in the context of transition metal catalysis.

DFT calculations are crucial for identifying and characterizing the active species in catalytic cycles. In transition metal catalysis, the catalyst can exist in various forms (e.g., monomeric, dimeric, different oxidation states), and DFT helps determine which forms are catalytically active and how they transform during the reaction.

For instance, in the rhodium-catalyzed hydroformylation of unsaturated carboxylic acids like 3-pentenoic acid, DFT studies have investigated the structures of both dimeric and monomeric rhodium complexes uva.nld-nb.infohomkat.nl. These calculations demonstrate that substrate binding to a specific "DIM-receptor" on the catalyst can induce a structural change, converting inactive dimeric species into the selective monomeric active species d-nb.infohomkat.nl. Understanding these transformations is vital for optimizing catalyst performance. DFT also aids in elucidating the precise coordination geometry of the metal center and the hydride, which are critical for the catalytic activity uva.nld-nb.infohomkat.nl.

A key application of DFT in catalysis involving 3-pentenoic acid is the investigation of substrate-catalyst interactions, particularly in the context of supramolecular preorganization models. Inspired by enzymatic catalysis, where substrates are precisely oriented within an enzyme's active site, synthetic catalysts are designed to achieve similar preorganization through non-covalent interactions nih.govacs.org.

DFT calculations have shown that hydrogen bonding between the carboxylate group of 3-pentenoic acid and a recognition site (e.g., a DIM-receptor) on the catalyst plays a pivotal role in controlling regioselectivity researchgate.netd-nb.infonih.govhomkat.nlacs.orgrsc.org. This preorganization positions the double bond of 3-pentenoic acid in an optimal orientation relative to the metal center and the reactive Rh-H bond. By restricting the rotational freedom of the alkene, the catalyst guides the reaction towards a specific regiochemical outcome, making one reaction pathway significantly more energetically favorable than others d-nb.infonih.govrsc.org. This detailed understanding of how substrate-catalyst interactions influence the transition state geometry and energy is a testament to the power of DFT in rational catalyst design.

Computational Insights into Regioselectivity and Stereoselectivity

Computational methods are instrumental in elucidating the regioselectivity and stereoselectivity of reactions involving unsaturated carboxylic acids like 3-Pentenoic acid. While direct computational studies focusing solely on the regioselectivity and stereoselectivity of 3-Pentenoic acid itself are not extensively documented in general searches, insights can be drawn from analogous systems and related derivatives.

For instance, studies on the iodolactonization of 3-amino-4-pentenoic acid, a related derivative, have demonstrated highly diastereoselective synthesis pathways, indicating the potential for computational modeling to predict and explain such selectivity in pentenoic acid systems. uni.lu These computational approaches often involve detailed mechanistic investigations, exploring transition states and intermediate energies to determine preferred reaction pathways.

In a broader context of unsaturated compounds, computational mechanistic studies have been applied to understand the origins of regio- and enantioselectivities in various reactions, such as Heck-type relay reactions and iridium-catalyzed olefin isomerizations. nih.gov For example, computational and experimental studies have been used to guide the development of mechanistic models that explain cation-controlled selectivity in the isomerization of functionalized 1-butenes. Similarly, palladium-catalyzed oxidative amination of 4-pentenoic acid, another unsaturated carboxylic acid, has shown excellent regio- and stereoselectivities, with mechanistic investigations revealing key steps like allylic C(sp3)–H activation. These examples highlight how computational methods, including Density Functional Theory (DFT) calculations, are employed to map potential energy surfaces, identify transition states, and evaluate the energetic barriers for competing pathways, thereby predicting and rationalizing observed selectivities in reactions involving unsaturated carbon-carbon bonds.

Thermodynamic and Kinetic Modeling (e.g., RRKM/Master-Equation Theory)

Thermodynamic and kinetic modeling, particularly using Rice–Ramsperger–Kassel–Marcus (RRKM) theory coupled with master equation (ME) methods, is crucial for understanding the unimolecular decomposition and reaction pathways of molecules like 3-Pentenoic acid. This approach allows for the calculation of pressure- and temperature-dependent rate coefficients and branching fractions, which are vital for developing comprehensive chemical kinetic models.

A notable application of these methods involves the thermal decomposition of gamma-valerolactone (GVL, PubChem CID: 7921), where 3-Pentenoic acid (3PA) plays a significant role as an intermediate. fishersci.ca Theoretical investigations utilizing ab initio calculations and transition-state-theory based simulations have been employed to unravel the chemical behavior of GVL. fishersci.ca The isomerization of GVL to 4-pentenoic acid (4PA, PubChem CID: 61138) is identified as an important initial decomposition route, followed by C-C bond fission. fishersci.ca Subsequently, 4-pentenoic acid can isomerize to 3-pentenoic acid. fishersci.ca

The rate coefficients for these complex reactions, including the decomposition of GVL and the subsequent transformations of 4PA and 3PA, are determined by solving RRKM/master-equation analyses. fishersci.ca These simulations consider the effect of pressure on decomposition rates and, more importantly, on the branching fractions of major products. For instance, while the effect of pressure on the consumption routes of 4-pentenoic acid is minor, pressure significantly influences the branching of other GVL decomposition pathways. fishersci.ca Such detailed kinetic modeling provides a firm foundation for understanding the high-temperature chemistry and combustion behavior of these compounds.

pKa and Acidity Constant Calculations

The pKa value of a carboxylic acid is a fundamental property that dictates its ionization state in solution and influences its chemical reactivity and interactions. Computational chemistry offers various methods to predict pKa values, which are particularly useful when experimental data are scarce or difficult to obtain.

While a specific, readily available experimental or computationally derived pKa value for 3-Pentenoic acid (PubChem CID: 21263) was not found in the immediate search, the pKa of carboxylic acids can be accurately predicted using a range of theoretical approaches. Common methods include semiempirical methods like PM6 and AM1, as well as more computationally intensive Density Functional Theory (DFT) and composite methods (e.g., G4CEP). researchgate.netpeerj.comacs.orgresearchgate.net

These calculations often employ continuum solvation models, such as the Solvation Model Density (SMD) or COSMO models, to account for solvent effects, which are critical for predicting pKa in aqueous solutions. researchgate.netpeerj.comacs.orgresearchgate.netchemrxiv.org The accuracy of these computational predictions for carboxylic acids generally falls within a mean absolute difference of 0.5 to 1.0 pH units compared to experimental values. researchgate.netpeerj.comacs.org For example, a study on the prediction of pKa values for various carboxylic acids reported mean absolute differences of 0.7-1.0 pH units using PM6 and ab initio methods. researchgate.net Another study using a direct method to calculate pKa from electronic structure calculations for monoprotic acids, including carboxylic acids, found that PM6 and AM1 performed well with average absolute errors below 0.75 units of pKa. acs.org These computational methodologies rely on calculating the Gibbs free energy difference between the protonated and deprotonated forms of the acid in solution. For comparison, the pKa of 2-Pentenoic acid (PubChem CID: 61138), a positional isomer, has been predicted computationally to be approximately 5.03. foodb.ca

Biological Significance and Biochemical Pathways Involving 3 Pentenoic Acid

Role as a Metabolic Intermediate in Biological Systems

3-Pentenoic acid and its derivatives are implicated in several crucial metabolic processes, highlighting their significance in cellular biochemistry.

Derivatives of 3-pentenoic acid, such as 2-methyl-3-pentenoic acid, a branched-chain fatty acid, are involved in lipid and fatty acid metabolism. This includes roles in lipid transport and lipid peroxidation, which are essential for maintaining cellular function and integrity. foodb.cahmdb.ca Esters of 3-pentenoic acid, such as 3-pentenoic acid isopropyl ester, are also subjects of interest in the context of lipid metabolism. ontosight.ai While pentenoic acids are classified as mono-unsaturated fatty acids, their presence in biological lipids like fats, waxes, and phospholipids (B1166683) is considered rare. wikipedia.org However, an isomer, 4-pentenoic acid, has been shown to specifically block acyl-CoA, leading to the development of fatty liver in rats. taylorandfrancis.com

Alpha-keto acids, which are structurally related to 3-pentenoic acid, such as 2-oxo-3-pentenoic acid and 3-methyl-2-oxo-pentanoic acid, are significant metabolic intermediates. ontosight.aisolubilityofthings.com These compounds participate in amino acid metabolism, the citric acid cycle (also known as the Krebs cycle), and serve as precursors in the biosynthesis of other molecules. ontosight.aisolubilityofthings.com The citric acid cycle is a central metabolic pathway that releases energy from nutrients through acetyl-CoA oxidation and provides essential precursors for the synthesis of certain amino acids. wikipedia.org Fatty acids are catabolized through beta-oxidation to produce mitochondrial acetyl-CoA, which subsequently enters the citric acid cycle. wikipedia.org Furthermore, the beta-oxidation of fatty acids with an odd number of carbon atoms yields propionyl-CoA, which is then converted to succinyl-CoA, an intermediate that feeds directly into the citric acid cycle. wikipedia.org Lipoic acid, a crucial cofactor for several enzyme systems within the citric acid cycle, including the pyruvate (B1213749) dehydrogenase complex, is chemically identified as 1,2-dithiolane-3-pentanoic acid, underscoring a structural relationship to pentanoic acid derivatives. wikipedia.orgwindows.net

Research has demonstrated the involvement of 3-pentenoic acid derivatives in steroid biosynthesis pathways. Specifically, the incubation of cholesta-5,24-dien-3β-ol-2614C (desmosterol) with calf adrenal preparations resulted in the formation of pregnenolone (B344588) and 14C-4-methyl-3-pentenoic acid. taylorandfrancis.com This finding suggests that desmosterol (B1670304) can act as a direct precursor for pregnenolone through side-chain cleavage at positions C-20 and C-22, without the need for prior reduction of the Δ24-double bond. taylorandfrancis.com This highlights an alternative pathway in steroidogenesis where specific pentenoic acid derivatives are generated during the transformation of sterol intermediates. Cholesterol biosynthesis itself is a highly intricate biochemical process involving numerous enzymatic reactions and a series of steroidal triterpenes. mdpi.comresearchgate.net Desmosterol is a known intermediate in the late-stage synthesis of cholesterol, and the various sterols produced during cholesterol synthesis are capable of controlling distinct gene regulatory pathways. mdpi.comresearchgate.netbiorxiv.org

Connections to Amino Acid Metabolism and the Citric Acid Cycle

Biosynthesis and Characterization of 3-Pentenoic Acid-Containing Biopolymers

3-Pentenoic acid is a key monomer in the biosynthesis of certain polyhydroxyalkanoates (PHAs), which are biodegradable biopolymers accumulated by microorganisms.

Polyhydroxyalkanoates (PHAs) are natural polyesters produced by a wide array of bacteria as intracellular carbon and energy reserves, typically under conditions of nutrient limitation with an excess carbon source. nih.govcapes.gov.brnih.govnih.gov Among these, poly(3-hydroxy-4-pentenoic acid) (P3HPE) is a notable example. Burkholderia sp. has been observed to accumulate P3HPE homopolyester when grown on sucrose-containing mineral salts medium under phosphate (B84403) limitation. capes.gov.br This bacterium also simultaneously accumulates polyesters containing 3-hydroxybutyric acid (3HB) and 3-hydroxy-4-pentenoic acid (3HPE). capes.gov.br The PHA synthase of Burkholderia sp. is capable of polymerizing 3-hydroxy-4-pentenoic acid monomers. researchgate.netresearchgate.netresearchgate.net Another bacterium, Rhodospirillum rubrum, has been shown to incorporate 3-hydroxy-4-pentenoate subunits into a short-chain length (scl) PHA copolymer alongside 3-hydroxybutyric acid and 3-hydroxypentanoic acid when supplied with 4-pentenoic acid. google.com Furthermore, Alcaligenes eutrophus (now known as Cupriavidus necator) can produce poly(3-hydroxy butyrate-co-3-hydroxy valerate) (PHBV) using 4-pentenoic acid as a sole carbon source. tubitak.gov.tr Generally, PHAs containing unsaturated monomers, such as 3-hydroxyalkenoates, are produced by bacteria like Pseudomonas sp. that possess Class II PHA polymerizing enzymes. google.com

The accumulation of poly(3-hydroxy-4-pentenoic acid) and related copolymers by various bacterial strains demonstrates their capacity for synthesizing these unique biopolymers.

| Microorganism / Strain | Substrate for PHA Production | PHA Type Accumulated | Key Monomers Incorporated | PHA Content (wt.%) | Reference |

| Burkholderia sp. | Sucrose | Poly(3-hydroxybutyric acid) and Poly(3-hydroxy-4-pentenoic acid) homopolyesters | 3HB, 3HPE | Not specified | capes.gov.br |

| Burkholderia sp. USM (wild-type) | Fructose, 4-methylvaleric acid | P(3HB-co-3H4MV) | 3HB, 3H4MV | 24 | researchgate.netresearchgate.net |

| Burkholderia sp. USM (transformant with Aeromonas caviae PHA synthase gene) | Fructose, 4-methylvaleric acid | P(3HB-co-3H4MV) | 3HB, 3H4MV | Up to 71 | researchgate.netresearchgate.net |

| Rhodospirillum rubrum | 4-Pentenoic acid | scl-PHA copolymer | 3-hydroxy-4-pentenoate, 3HB, 3-hydroxypentanoic acid | Not specified | google.com |

| Alcaligenes eutrophus | 4-Pentenoic acid | Poly(3-hydroxy butyrate-co-3-hydroxy valerate) (PHBV) | 3HB, 3HV | Moderate yield | tubitak.gov.tr |

The biosynthesis of PHAs, including those containing 3-pentenoic acid-derived monomers, is a well-characterized enzymatic process. The core pathway for PHA synthesis typically involves three enzymatic reactions catalyzed by specific enzymes. The phaCBA gene cluster encodes these crucial proteins: PhaA (β-ketothiolase), PhaB (NADPH-oxidoreductase), and PhaC (PHA polymerase or PHA synthase). nih.govugr.esasm.org PhaC is particularly important as it promotes the incorporation of (R)-3-hydroxybutyryl-CoA enantiomers, and other hydroxyacyl-CoA monomers, into the growing polymer chain. ugr.esasm.org

Different classes of PHA synthases exhibit varying substrate specificities. Class I PHA synthases, such as those found in Cupriavidus necator, primarily polymerize short-chain-length 3-hydroxyalkanoate subunits. nih.govgoogle.com In contrast, Class II PHA polymerizing enzymes, characteristic of Pseudomonas sp., are responsible for the production of medium-chain-length PHAs. google.com

Microbial Accumulation of Poly(3-hydroxy-4-pentenoic acid)

Biological Activities of 3-Pentenoic Acid Derivatives

The diverse biological activities of 3-pentenoic acid derivatives have attracted attention across various scientific disciplines, including food science and pharmacology . Research into similar carboxylic acid derivatives, such as the sodium salt of 3-pentenoic acid, 2-propyl-, has indicated potential anti-inflammatory, antimicrobial, and antifungal properties ontosight.ai.

Antimicrobial Properties against Bacterial Strains

Studies have demonstrated the antimicrobial capabilities of various organic acids, including derivatives of 3-pentenoic acid, which exhibit significant inhibitory effects against a range of bacterial strains . For instance, 2-methyl-3-pentenoic acid has shown antimicrobial activity, producing an inhibition zone of 15 mm against Escherichia coli (E. coli) .

Beyond direct 3-pentenoic acid derivatives, related pentanoic acid compounds have also exhibited antimicrobial properties. For example, 3-methyl-4-oxo-pentanoic acid has been reported to possess antimicrobial activity against diverse bacterial strains researchgate.net. More complex derivatives, such as a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids, have demonstrated potent antibacterial activity in vitro. These compounds were effective against several Gram-positive bacteria, including multidrug-resistant clinical isolates, with minimum inhibitory concentration (MIC) values ranging from 2–4 µg/mL nih.gov. Notably, compounds 4c, 4d, 4e, and 4f from this series were particularly effective, showing MIC values of 2 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant Staphylococcus aureus (QRSA) strains nih.gov.

Table 1: Antimicrobial Activity of Selected Pentenoic Acid Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) / MIC (µg/mL) | Reference |

| 2-Methyl-3-pentenoic Acid | E. coli | 15 mm | |

| (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids (general series) | Gram-positive bacteria | 2–4 µg/mL | nih.gov |

| (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids (compounds 4c, 4d, 4e, 4f) | MRSA, QRSA strains | 2 µg/mL | nih.gov |

Enzyme Inhibition Studies (e.g., Thiolase by 4-pentenoic acid metabolites)

While the direct enzyme inhibition by 3-pentenoic acid itself is less documented in the provided sources, a closely related unsaturated fatty acid, 4-pentenoic acid, is well-known for its role as a hypoglycemic agent and an inhibitor of fatty acid oxidation nih.govmedchemexpress.comfishersci.casigmaaldrich.com.

The metabolic pathways of 4-pentenoic acid in mitochondria involve two routes nih.gov. A significant finding is that a minor pathway of 4-pentenoic acid metabolism leads to the formation of 3-keto-4-pentenoyl-CoA nih.gov. This metabolite acts as a potent inhibitor of 3-ketoacyl-CoA thiolase, exhibiting both reversible and irreversible inhibition nih.govmedchemexpress.commedchemexpress.com. The inhibition of this enzyme consequently impairs fatty acid oxidation nih.govmedchemexpress.comfishersci.casigmaaldrich.com. Among the metabolites of 4-pentenoic acid, 3-keto-4-pentenoyl-CoA has been identified as the most effective inhibitor of 3-ketoacyl-CoA thiolase nih.gov. Furthermore, 4-pentenoic acid has been shown to inhibit the enzymatic activities of all three isoforms of 3-ketoacyl CoA thiolase (short-chain, medium-chain, and long-chain) and is frequently employed as a nonselective inhibitor of this enzyme in research ahajournals.org.

Applications of 3 Pentenoic Acid in Advanced Materials and Specialized Chemical Industries

Precursor in Polymer Science and Materials Engineering

3-Pentenoic acid and its derivatives are increasingly recognized as valuable precursors in the field of polymer science and materials engineering. Their unsaturated nature allows for polymerization and functionalization, leading to the creation of materials with diverse and controlled properties.

Synthesis of Specialty Polymers and Resins with Controlled Properties

Trans-3-pentenoic acid is a fundamental building block for synthesizing more complex chemical compounds, including specialty polymers and resins thegoodscentscompany.com. Its incorporation into polymer backbones can impart specific properties such as enhanced flexibility or durability thegoodscentscompany.com. Research indicates that derivatives of 3-pentenoic acid have shown promising results in the synthesis of polyesters, contributing to improved mechanical strength and thermal stability in the resulting materials thegoodscentscompany.com. The acid's reactivity, particularly its double bond, facilitates participation in polymerization reactions crucial for producing specialty chemicals, coatings, adhesives, and sealants, thereby offering improved performance and durability in these applications sigmaaldrich.com. Furthermore, studies have explored the complexation of 3-pentenoic acid with metal alkoxides, such as zirconium and titanium alkoxides, which is relevant to the development of new materials and understanding their hydrolytic stability fragranceu.com.

Development of Biodegradable Polymeric Materials

The drive towards sustainable materials has highlighted the potential of 3-pentenoic acid derivatives in the development of biodegradable polymers. Research into the synthesis of polyesters using derivatives of 3-pentenoic acid has yielded promising results for creating biodegradable materials with enhanced properties thegoodscentscompany.com. While poly(3-hydroxyvalerate) (PHV), a biodegradable polyester (B1180765), is derived from 3-hydroxypentanoic acid (a saturated analog of 3-pentenoic acid), the broader class of pentenoic acid derivatives contributes to the expanding landscape of bio-based and biodegradable polymer research nih.govnih.gov. The ability to incorporate such compounds into polymer structures offers a pathway to reduce reliance on fossil-based feedstocks and address environmental concerns related to plastic waste.

Monomer for Functional Polycarbonates

While 4-pentenoic acid (4-PA), a positional isomer, has been extensively documented as a monomer for the synthesis of functional polycarbonates, particularly bio-based polycarbonates derived from carbon dioxide (CO2), direct and widespread documentation of 3-pentenoic acid serving as a monomer for functional polycarbonates is less prevalent in the provided research findings thegoodscentscompany.comnih.govthegoodscentscompany.comthegoodscentscompany.com. However, the general utility of unsaturated carboxylic acids as precursors for polymer synthesis suggests potential for 3-pentenoic acid in this area, possibly through derivatization to introduce epoxide functionalities necessary for polycarbonate synthesis.

Intermediate in Pharmaceutical and Agrochemical Synthesis

3-Pentenoic acid and its various esters are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. Their unique chemical structure, particularly the presence of an unsaturated bond and a carboxylic acid group, allows for diverse chemical transformations essential for creating active pharmaceutical ingredients (APIs) and agricultural compounds.

Trans-3-pentenoic acid is widely utilized as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals thegoodscentscompany.comsigmaaldrich.com. For instance, 3-pentenoic acid propyl ester has been investigated for its potential in medicinal chemistry, specifically as an intermediate in the synthesis of antifungal agents and insecticides fragranceu.com. Similarly, 3-pentenoic acid isopropyl ester finds application as an intermediate in pharmaceutical and chemical syntheses nih.gov. Derivatives such as 2-methyl-3-pentenoic acid and its esters, like ethyl 2-methyl-3-pentenoate (B14747980) and hexyl 2-methyl-3-pentenoate, are also noted as intermediates in pharmaceutical synthesis thegoodscentscompany.comfishersci.ca. The versatility of these compounds makes them crucial building blocks for developing new therapeutic agents and crop protection chemicals.

Research Reagent for Investigating Novel Synthetic Pathways and Chemical Transformations

Beyond its industrial applications, 3-pentenoic acid is a significant research reagent employed to explore and develop novel synthetic pathways and chemical transformations. Its distinctive reactivity, attributed to the double bond and carboxylic acid group, makes it an ideal candidate for studying reaction mechanisms and designing innovative synthetic routes thegoodscentscompany.comsigmaaldrich.com.

Researchers utilize trans-3-pentenoic acid to investigate various chemical processes, highlighting its importance in academic and industrial research and development thegoodscentscompany.com. For example, the complexation reactions of 3-pentenoic acid with tin and titanium alkoxides have been subject to spectroscopic investigations, providing insights into coordination chemistry and potential applications in material synthesis fragranceu.com. Furthermore, a derivative, trans-2,5-dihydroxy-3-pentenoic acid methyl ester (DPM), formed from pentoses, has been used in co-polymerization studies. The reactivity of the olefin and hydroxyl moieties incorporated into the polyester backbone was explored using trifluoroacetic anhydride (B1165640) and thiol–ene chemistry, demonstrating its potential for functionalizing new co-polymers and investigating novel chemical transformations labsolu.canih.gov. This underscores the role of 3-pentenoic acid and its related structures in advancing fundamental chemical understanding and opening new avenues for chemical synthesis.

Compound Names and PubChem CIDs

Future Research Directions and Emerging Trends in 3 Pentenoic Acid Studies

Development of Highly Selective and Sustainable Catalytic Systems

The advancement of catalytic systems for the synthesis and transformation of 3-pentenoic acid is a critical area of future research. Current methods often involve palladium catalysts, for instance, in the carbonylation of chlorobutenes to produce 3-pentenoic acid. wikipedia.org Optimizing these processes requires careful consideration of catalyst loading, reaction time, and temperature to maximize selectivity and minimize undesirable side reactions such as isomerization. wikipedia.org

Research has demonstrated the high selectivity of palladium catalysts in isomerizing 4-pentenoic acid to 3-pentenoic acid, with the notable ability to control catalytic activity through the addition of a base. fishersci.ca This "switching off" mechanism holds promise for developing more precise and controllable synthetic routes. Furthermore, the rational design of ligands for regioselective transformations, exemplified by the development of OrthoDIMphos for hydroformylation of 3-butenoic acid, offers a blueprint for creating highly specific catalysts for 3-pentenoic acid and its derivatives. wikidata.orgguidetopharmacology.org The use of heterogenized palladium catalysts is also being explored to improve linear selectivity and enable catalyst reusability, contributing to more sustainable processes. guidetopharmacology.org Computational and experimental studies are increasingly integrated to understand and enhance the palladium-catalyzed hydroxycarbonylation of pentenoic acid isomers to adipic acid, highlighting the crucial roles of specific ligands and acid cocatalysts in achieving high activity and selectivity. atamanchemicals.com

Exploration of Novel Biological Activities and Biomedical Applications

The inherent structural features of 3-pentenoic acid, particularly its double bond, enable its participation in various biochemical pathways and allow it to act as a ligand for certain enzymes, thereby modulating their activity. wikipedia.org This characteristic positions 3-pentenoic acid as a candidate for exploring novel biological activities.

Broader research into pentanoic acid derivatives suggests potential for diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects. fishersci.cafishersci.se These derivatives are being investigated for their ability to interact with enzymes or receptors involved in disease pathways. fishersci.ca While specific novel biological activities of 3-pentenoic acid itself require further dedicated investigation, its structural relationship to other biologically active pentanoic acid derivatives, such as 2-amino-5-phosphono-3-pentenoic acid (an antagonist of threonine), indicates a promising avenue for discovering new therapeutic agents. thegoodscentscompany.com Its utility as a fundamental building block in the synthesis of pharmaceuticals further underscores its biomedical potential. fishersci.ca

Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational and experimental methodologies is becoming increasingly vital for the rational design and optimization of processes involving 3-pentenoic acid. Computational models and simulations provide valuable insights into the behavior and reactivity of chemical compounds, guiding experimental efforts. fishersci.ca

For instance, Density Functional Theory (DFT) calculations have been extensively employed to study the palladium-catalyzed hydroxycarbonylation of pentenoic acids, elucidating the impact of water molecules on crucial reaction steps. atamanchemicals.commpg.de This computational approach aids in understanding reaction mechanisms and predicting outcomes. Molecular modeling plays a pivotal role in the rational design of catalysts, as demonstrated by the development of OrthoDIMphos, a ligand designed for regioselective hydroformylation. wikidata.orgguidetopharmacology.org The ability of computational methods to rationalize and predict selectivity in catalytic systems is a significant advantage for future research in this field. guidetopharmacology.org

Utilization of Renewable Feedstocks for Eco-Friendly Production

A significant emerging trend is the shift towards utilizing renewable feedstocks for the eco-friendly production of 3-pentenoic acid and its derivatives. Pentenoic acids (PEAs) can be sustainably produced from biomass-derived γ-valerolactone (GVL) through acid-catalyzed reactive distillation, yielding high purity and selectivity. mpg.de

These bio-based PEAs serve as versatile platforms for the synthesis of higher-value products, including adipic acid (a nylon monomer), pimelic acid, and suberic acid, through processes like hydroxycarbonylation and self-metathesis. mpg.de Ethenolysis of PEAs can also yield acrylic acid, 3-butenoic acid, and 4-pentenoic acid. mpg.de Furthermore, the cyclocarbonylation of PEA is being explored to synthesize cyclic anhydrides, with the ultimate goal of producing caprolactam intermediates. mpg.de The electrochemical synthesis of carboxylic acids from alkenes, utilizing carbon dioxide (CO2) as a C1-synthon, represents another eco-friendly production route, capable of generating 3-pentenoic acid from 1-butene (B85601) or 1,3-butadiene. suprabank.org This focus on biomass-derived feedstocks is crucial for replacing petrochemicals and enhancing the economic viability of biorefineries.

Advanced Characterization of 3-Pentenoic Acid Interactions in Complex Systems

Advanced analytical techniques are indispensable for thoroughly characterizing 3-pentenoic acid and its interactions within complex chemical and biological systems. General advanced analytical techniques are crucial for elucidating compound behavior and reactivity. fishersci.ca

Specific methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy, are routinely employed to confirm the structure and purity of pentanoic acid derivatives. fishersci.ca High-Performance Liquid Chromatography (HPLC) methods are also utilized for the separation and analysis of 3-pentenoic acid and its related compounds. wikipedia.org While specific details on 3-pentenoic acid's interactions in complex biological systems are still emerging, its known ability to interact with enzymes suggests a future need for sophisticated characterization techniques to unravel these intricate molecular interactions. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS), which has been used to identify volatile compounds including pentanoic acid in complex matrices like black teas, can be adapted to study 3-pentenoic acid in similar complex environments. fishersci.ca

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-pentenoic acid derivatives, and how are their structures validated?

- Methodological Answer : 3-Pentenoic acid derivatives are synthesized via esterification (e.g., ethyl or methyl esters) or coordination with metal alkoxides (e.g., Sn or Ti). For example, esterification involves reacting 3-pentenoic acid with alcohols under acidic catalysis, while metal coordination uses stoichiometric reactions (e.g., 1:1 molar ratio of 3-pentenoic acid to Sn(OBun)₄ or Ti(OPri)₄). Structural validation relies on ¹³C/¹H NMR and FT-IR spectroscopy. Key spectral markers include:

- Free 3-pentenoic acid : ¹³C NMR signals at 17.7 ppm (CH₃), 179 ppm (COOH).

- Coordinated derivatives : Shifts in ¹³C NMR (e.g., COO–Sn at 172.6 ppm) and FT-IR bands (e.g., 1550–1626 cm⁻¹ for carboxylate stretching) .

Q. How does 3-pentenoic acid interact with metal alkoxides in sol-gel synthesis?

- Methodological Answer : In sol-gel reactions, 3-pentenoic acid acts as a ligand, displacing alkoxy groups from Sn(IV) or Ti(IV) precursors. For Sn(OBun)₄, it coordinates via monodentate and bidentate modes, whereas Ti(OPri)₄ forms exclusively bidentate complexes. These interactions are confirmed by NMR (e.g., disappearance of free alkoxide signals) and FT-IR (broadened carboxylate peaks). Hydrolysis stability varies: Sn complexes release ~15% free acid, while Ti complexes remain stable .

Q. What spectroscopic techniques are essential for characterizing 3-pentenoic acid complexes?

- Methodological Answer :

- NMR : ¹³C/¹H NMR identifies coordination-induced shifts (e.g., CH₃ groups shift from 17.7 ppm to 19.1 ppm in Sn complexes).

- FT-IR : Carboxylic acid C=O stretching (~1740 cm⁻¹) shifts to lower frequencies (~1550 cm⁻¹) upon metal coordination.

- Stability analysis : Hydrolyzed products are monitored via NMR to quantify released acid (e.g., 15% release in Sn complexes) .

Advanced Research Questions

Q. Why do tin-based 3-pentenoic acid complexes exhibit lower hydrolysis stability compared to titanium analogs?

- Methodological Answer : The difference arises from coordination geometry and metal-oxygen bond strength. Sn(IV) adopts mixed monodentate/bidentate coordination, creating weaker bonds prone to hydrolysis. Ti(IV) forms stable bidentate complexes with stronger Ti–O bonds. NMR tracking of hydrolysis (e.g., reappearance of free acid signals at 122.9 ppm) and FT-IR band reversibility confirm this behavior. Experimental design should control hydrolysis ratios (e.g., 1:4 [M(OR)₄/H₂O]) to mimic real-world sol-gel conditions .

Q. How can conflicting data on ligand stability in metal-organic frameworks (MOFs) involving 3-pentenoic acid be resolved?

- Methodological Answer : Contradictions often stem from varying hydrolysis conditions or spectroscopic interpretation. For example, FT-IR may show residual carboxylate bands post-hydrolysis, suggesting partial stability. Researchers should:

- Standardize protocols : Use identical molar ratios (e.g., 1:1 PA/M(OR)₄) and solvents (n-propanol vs. butanol).

- Cross-validate techniques : Combine NMR quantification of released acid with thermogravimetric analysis (TGA) for mass loss.

- Reference literature : Compare results with prior studies on analogous systems (e.g., Zr or Al alkoxides) .

Q. What experimental strategies optimize 3-pentenoic acid’s role in synthesizing hybrid sol-gel coatings?

- Methodological Answer :

- Pre-hydrolysis modification : Pre-react 3-pentenoic acid with metal alkoxides to enhance stability.

- Coating formulation : Adjust hydrolysis rates using chelating agents (e.g., acetylacetone) to delay gelation.

- Performance testing : Use atomic force microscopy (AFM) to assess coating uniformity and electrochemical impedance spectroscopy (EIS) for corrosion resistance.

- Case study : Sn-based coatings release acid during hydrolysis, making them suitable for pH-responsive applications, whereas Ti-based coatings are inert .